4-Phospho-D-erythronohydroxamic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-phospho-D-erythronohydroxamic acid is reported as an eight-step process starting from D-arabinose, highlighting its role as a potent high-energy intermediate analogue inhibitor in the isomerization reaction catalyzed by spinach ribose-5-phosphate isomerase. This compound, among other 4-phospho-D-erythronic acid derivatives, has been evaluated for its kinetic inhibition potential, showing significant activity (Burgos & Salmon, 2004).
Molecular Structure Analysis
While specific details on the molecular structure analysis of 4-phospho-D-erythronohydroxamic acid are not provided in the available literature, related studies on its synthesis and evaluation suggest a structured approach to understanding its molecular interactions and inhibition mechanisms in enzymatic reactions.
Chemical Reactions and Properties
The compound exhibits significant inhibitory properties, particularly as a new competitive inhibitor of the isomerization reaction between D-ribose 5-phosphate and D-ribulose 5-phosphate. Its efficacy as an inhibitor indicates specific chemical interactions and properties that merit further investigation in biochemical contexts.
Physical Properties Analysis
Although the physical properties of 4-phospho-D-erythronohydroxamic acid are not explicitly detailed in the provided sources, the synthesis and application studies imply its stability and reactivity under various conditions, which are crucial for its potential biochemical applications.
Chemical Properties Analysis
The chemical properties of 4-phospho-D-erythronohydroxamic acid, particularly its inhibitory activity, highlight its significance as a high-energy intermediate analogue. This suggests a complex interplay of functional groups and molecular structure contributing to its activity as an inhibitor.
Scientific Research Applications
Inhibition of Spinach Ribose-5-Phosphate Isomerase : 4-Phospho-D-erythronohydroxamic acid acts as a competitive inhibitor of the isomerization reaction between D-ribose 5-phosphate and D-ribulose 5-phosphate catalyzed by spinach ribose-5-phosphate isomerase (Burgos & Salmon, 2004).
Synthesis of 4-Phospho-D-Erythronate : A simple and efficient synthetic route for 4-Phospho-D-Erythronate, closely related to 4-Phospho-D-erythronohydroxamic acid, has been reported, emphasizing its significance in biochemical research (Novikov, Copley & Eaton, 2011).
Inhibition of Mycobacterium tuberculosis Ribose-5-Phosphate Isomerase B : The compound has been studied for its inhibitory effects on Mycobacterium tuberculosis Ribose-5-Phosphate Isomerase B, providing insights into potential therapeutic applications (Roos et al., 2005).
Trypanocidal Compounds Synthesis : It has been used in the synthesis of ary phosphoramidates, a new class of potent Trypanocidal compounds, which are important in the treatment of human African trypanosomiasis (Ruda et al., 2010).
Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae : The compound has been used to study the inhibition of an essential enzyme in riboflavin biosynthesis, providing a basis for potential antibiotic development (Islam et al., 2015).
Future Directions
properties
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQQOJRGUHNREK-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332304 | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phospho-D-erythronohydroxamic acid | |
CAS RN |
718599-64-5 | |
Record name | 4-Phospho-D-erythronohydroxamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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